
(R)-3-Methyl-2-(1H-pyrrol-1-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is an organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Industrial Production Methods
In an industrial setting, the synthesis of pyrrole derivatives, including ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal, can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrrole aldehydes or carboxylic acids.
Reduction: Pyrrole alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-3-Methyl-2-(1H-pyrrol-1-yl)butanal involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(1H-Pyrrol-1-yl)anthracene-9,10-diones: These compounds share the pyrrole ring structure and are used in similar applications, such as materials science and medicinal chemistry.
1-Phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides: These compounds are investigated for their cannabinoid receptor affinity and potential therapeutic applications.
Uniqueness
®-3-Methyl-2-(1H-pyrrol-1-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(2R)-3-methyl-2-pyrrol-1-ylbutanal |
InChI |
InChI=1S/C9H13NO/c1-8(2)9(7-11)10-5-3-4-6-10/h3-9H,1-2H3/t9-/m0/s1 |
InChIキー |
MBXTTXMMGFLIQC-VIFPVBQESA-N |
異性体SMILES |
CC(C)[C@H](C=O)N1C=CC=C1 |
正規SMILES |
CC(C)C(C=O)N1C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


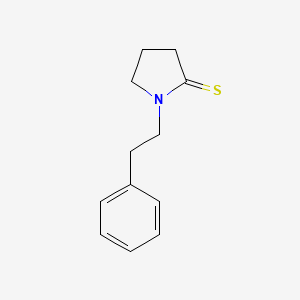
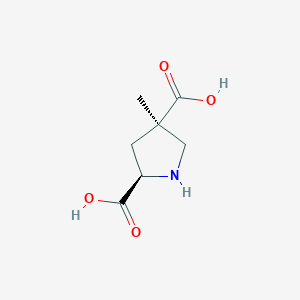
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

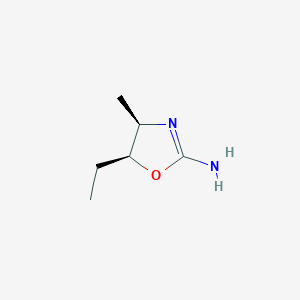

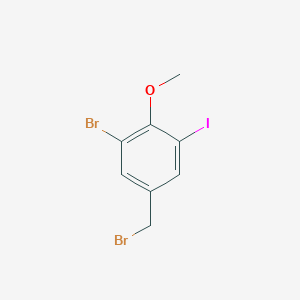
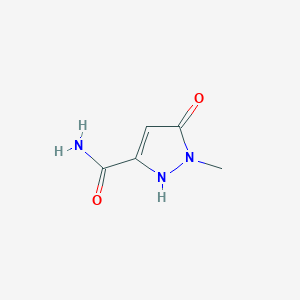
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)


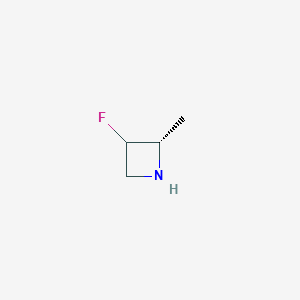
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
